molecular formula C20H17BrClN3O4S2 B6515063 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 899548-38-0

2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide

Numéro de catalogue: B6515063
Numéro CAS: 899548-38-0
Poids moléculaire: 542.9 g/mol
Clé InChI: DLOQXLMIQNSNLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a 4-bromobenzenesulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 4-chlorophenethyl group.

Propriétés

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O4S2/c21-14-3-7-16(8-4-14)31(28,29)17-11-24-20(25-19(17)27)30-12-18(26)23-10-9-13-1-5-15(22)6-2-13/h1-8,11H,9-10,12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOQXLMIQNSNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide is a derivative of dihydropyrimidine and sulfonamide, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, enzyme inhibition, and overall therapeutic potential.

Chemical Structure

The compound's structure can be broken down into key components:

  • Dihydropyrimidine nucleus : Known for various biological activities.
  • Sulfonamide group : Associated with antibacterial and enzyme inhibitory properties.
  • Chlorophenyl and bromobenzenesulfonyl substituents : These groups enhance the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antibacterial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antibacterial properties. The synthesized compound was tested against various bacterial strains, showing moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, with results suggesting that the compound could serve as a potential antibacterial agent.

2. Enzyme Inhibition

The compound was also assessed for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can be beneficial in treating Alzheimer's disease.
  • Urease : Inhibition of this enzyme is crucial in managing urinary tract infections and preventing the formation of kidney stones.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase3.521.25
Urease2.1421.25

The results demonstrate that the synthesized compound possesses strong inhibitory activity against these enzymes, indicating its potential therapeutic applications.

Case Studies

Several studies have explored similar compounds within the same class:

Case Study 1: Dihydropyrimidine Derivatives

In a study focusing on dihydropyrimidine derivatives, compounds were found to exhibit varying degrees of antibacterial and enzyme inhibitory activities. The most active compounds had IC50 values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .

Case Study 2: Sulfonamide Compounds

Another research effort evaluated sulfonamide derivatives for their anticancer properties. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . This suggests that the sulfonamide moiety in our compound may also confer anticancer properties.

The biological activity of the compound is believed to stem from:

  • Interaction with bacterial cell walls : The sulfonamide group interferes with folate synthesis in bacteria.
  • Enzyme binding : The dihydropyrimidine structure may fit into the active sites of AChE and urease, effectively blocking their function.

Comparaison Avec Des Composés Similaires

Structural Analog 1: N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide

  • Key Differences: Sulfonyl Substituent: 4-Ethylphenyl vs. 4-bromophenyl in the target compound. Acetamide Side Chain: Attached to a 2,4-dimethoxyphenyl group vs. a 4-chlorophenethyl group. Methoxy groups enhance solubility but reduce lipophilicity compared to chlorinated aromatic systems.
  • The dimethoxyphenyl group could engage in hydrogen bonding via oxygen atoms, whereas the chlorophenethyl group may prioritize hydrophobic interactions.

Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

  • Key Differences: Pyrimidinone Substituent: Lacks the sulfonyl group at position 5, replaced by a methyl group. Acetamide Side Chain: Attached to a simpler 4-bromophenyl group vs. the extended phenethyl chain in the target compound.
  • Reported Data :
    • Melting Point : >259°C (decomposition), indicating high thermal stability.
    • Synthesis Yield : 79%, suggesting efficient synthetic accessibility.
    • 1H NMR : Peaks at δ 12.48 (NH) and δ 10.22 (NHCO) confirm hydrogen-bonding motifs.
  • The simpler structure may limit target specificity compared to the more complex target compound.

Data Table: Comparative Analysis of Structural and Physical Properties

Property Target Compound Analog 1 Analog 2
Core Structure 6-Oxo-1,6-dihydropyrimidin-2-yl with sulfonyl and thioether groups 6-Oxo-1,6-dihydropyrimidin-2-yl with sulfonyl and thioether groups 6-Oxo-1,6-dihydropyrimidin-2-yl with methyl and thioether groups
Sulfonyl Group 4-Bromobenzenesulfonyl 4-Ethylbenzenesulfonyl None
Acetamide Substituent N-[2-(4-Chlorophenyl)ethyl] N-(2,4-Dimethoxyphenyl) N-(4-Bromophenyl)
Molecular Weight ~550 g/mol (estimated) ~530 g/mol (estimated) 353.99 g/mol (observed)
Melting Point Not reported Not reported >259°C
Synthetic Yield Not reported Not reported 79%

Research Findings and Structure-Activity Relationships (SAR)

  • Electronic Effects : The bromine atom in the target compound’s sulfonyl group introduces electron-withdrawing effects, which may enhance binding to electrophilic regions in biological targets (e.g., enzyme active sites) compared to Analog 1’s ethyl group .
  • Hydrophobic Interactions : The 4-chlorophenethyl chain in the target compound likely increases lipophilicity, favoring interactions with hydrophobic protein pockets. This contrasts with Analog 2’s simpler bromophenyl group, which may limit such interactions .
  • Synthetic Feasibility : Analog 2’s 79% yield highlights the efficiency of thioether-linked acetamide synthesis, a methodology likely applicable to the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.